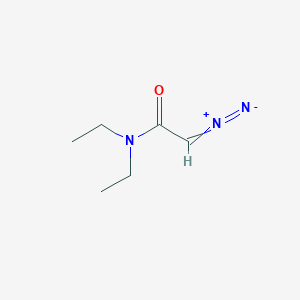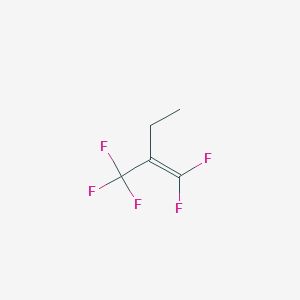
1,1-Difluoro-2-(trifluoromethyl)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5H5F5 This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a butene backbone
Méthodes De Préparation
The synthesis of 1,1-Difluoro-2-(trifluoromethyl)but-1-ene typically involves the selective activation of C-F bonds in trifluoromethyl alkyne compounds. One method includes the use of a catalyst, ligand, boron reagent, and alkali to achieve high selectivity and yield . The reaction conditions are generally mild, making the process convenient and efficient. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the availability of raw materials and optimizing reaction conditions for higher yields and fewer by-products.
Analyse Des Réactions Chimiques
1,1-Difluoro-2-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of difluoromethylated derivatives.
Major products formed from these reactions include difluoromethylated and trifluoromethylated derivatives, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
1,1-Difluoro-2-(trifluoromethyl)but-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are used in various chemical reactions and processes.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-2-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine atoms can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions. The pathways involved often include nucleophilic substitution and elimination reactions, leading to the formation of new bonds and functional groups .
Comparaison Avec Des Composés Similaires
1,1-Difluoro-2-(trifluoromethyl)but-1-ene can be compared with other fluorinated compounds such as:
1,1-Difluoroethane: A simpler fluorinated compound with fewer fluorine atoms.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to an aromatic ring.
1,1,1-Trifluoro-2-chloroethane: Another fluorinated compound with different halogen substitutions.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds.
Propriétés
Numéro CAS |
13369-10-3 |
|---|---|
Formule moléculaire |
C5H5F5 |
Poids moléculaire |
160.08 g/mol |
Nom IUPAC |
1,1-difluoro-2-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C5H5F5/c1-2-3(4(6)7)5(8,9)10/h2H2,1H3 |
Clé InChI |
HQSLQHWQSCIMJF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


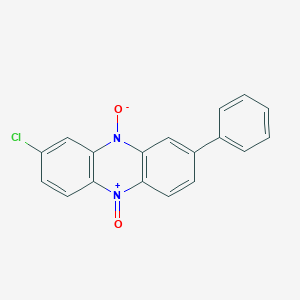
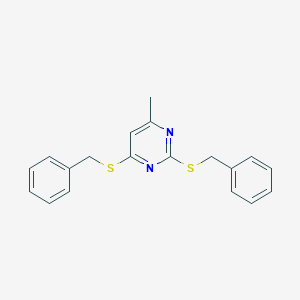
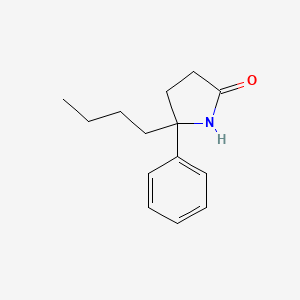
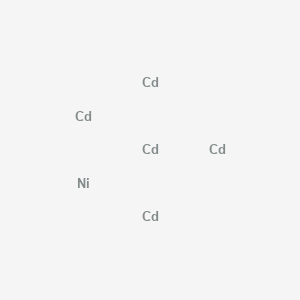
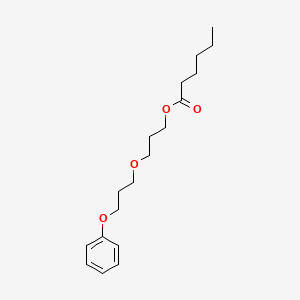
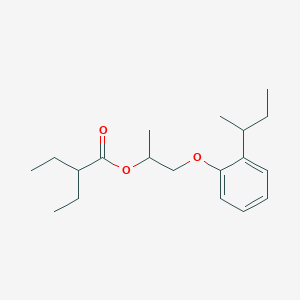
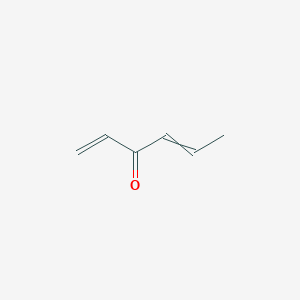
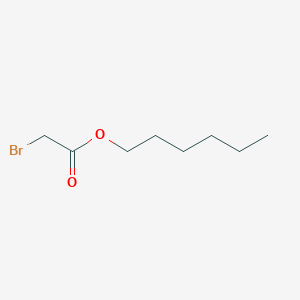
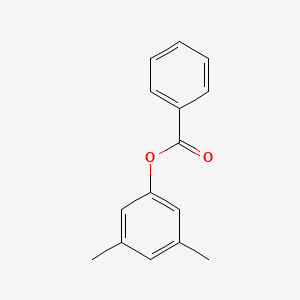

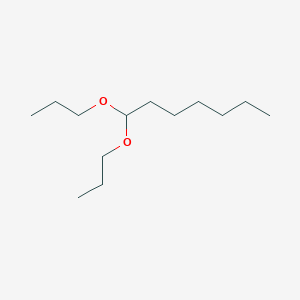
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)
